![molecular formula C5N2OS2 B1584096 4,5-Dicyano-1,3-dithiol-2-one CAS No. 934-31-6](/img/structure/B1584096.png)
4,5-Dicyano-1,3-dithiol-2-one
Overview
Description
4,5-Dicyano-1,3-dithiol-2-one (DDO) is a chemical compound with the molecular formula C5N2OS2 . It is a highly polar, sulfur-containing compound .
Synthesis Analysis
DDO can be prepared quantitatively by the reaction of trimethyl phosphite with this compound . It has been used as a new type of additive to enhance the cycling performance and rate capacity of NCM811/Li+ half cell .Molecular Structure Analysis
The molecular structure of DDO is represented by the SMILES notation: C(#N)C1=C(SC(=O)S1)C#N . The InChI representation is: InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 .Chemical Reactions Analysis
DDO has been used in the synthesis of Δ2,2′-Bis-(4,5-dicyano-1,3-dithiolidene), which is prepared quantitatively by the reaction of trimethyl phosphite with this compound .Physical And Chemical Properties Analysis
DDO is a solid at 20°C and should be stored under inert gas . . The melting point ranges from 122.0 to 126.0 °C .Scientific Research Applications
Synthesis and Electrochemistry
4,5-Dicyano-1,3-dithiol-2-one has been used in the synthesis of various organic compounds. Imafuku et al. (2005) demonstrated its use in producing asymmetrical 2,3-dicyanotetrathiafulvalenes, which exhibit notable electrochemical behaviors. This highlights its role in creating compounds with unique electronic properties (Imafuku et al., 2005).
Structural Analysis
The compound has been studied for its structural characteristics, as shown by Müller and Averbuch (1999). They analyzed a related compound, 1,3,4,6-Tetrathiapentalene-2,5-dione, detailing its planar structure and symmetry, which is crucial for understanding the chemical properties of such sulfur heterocyclic systems (Müller & Averbuch, 1999).
Material Applications
Leng et al. (2010) used a dicyano-tetrathiafulvalene precursor derived from this compound for the synthesis of unsymmetrical magnesium porphyrazines. These compounds showed solubility in common organic solvents and potential for electron transfer applications, indicating its significance in material science (Leng et al., 2010).
Synthesis of Derivatives
Li et al. (2014) reported the synthesis of 1,3-dithiol-2-one derivatives using 4,5-bis(dibromomethyl)-1,3-dithiol-2-one. Their research provided valuable insights into the structural and spectral data of these new compounds, broadening the scope of organic synthesis involving this compound (Li et al., 2014).
Coordination Chemistry
The coordination chemistry of derivatives of this compound has been explored by Pullen and Olk (1999). They discussed the use of such compounds in organic and coordination chemistry, highlighting their role in forming diverse and interesting coordination complexes (Pullen & Olk, 1999).
Mechanism of Action
Target of Action
The primary target of 4,5-Dicyano-1,3-dithiol-2-one is the cathode electrolyte interphase (CEI) in lithium-ion batteries, specifically those using LiNi0.8Co0.1Mn0.1O2 (NCM811) as the cathode material .
Mode of Action
This compound interacts with the CEI by forming a stable and uniform film on the cathode material . This film prevents the decomposition of carbonate solvents and the dissolution of nickel elements in NCM811 .
Biochemical Pathways
The action of this compound affects the electrochemical performance of the battery. The formation of the CEI film reduces the polarization and internal resistance of the cell during cycles .
Pharmacokinetics
The discharge capacity retention rate of the cell is 75.59% after 200 cycles with 0.1 wt% this compound-containing electrolyte .
Result of Action
The result of this compound’s action is an enhanced cycling performance and rate capacity of NCM811/Li+ half cell . The initial coulomb efficiency and rate capacity with 0.1 wt% this compound are higher than the blank one .
Action Environment
The action of this compound is influenced by the environment within the battery. For instance, the particle of NCM811 is smooth and integral after 50th cycled, while the particle ruptures in blank electrolyte . This suggests that this compound helps maintain the integrity of the cathode material under the cycling conditions within the battery.
Safety and Hazards
properties
IUPAC Name |
2-oxo-1,3-dithiole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMXHRQYNWQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=O)S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239408 | |
Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934-31-6 | |
Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dicyano-1,3-dithiol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4,5-Dicyano-1,3-dithiol-2-one in current research?
A: this compound is primarily utilized as a building block for synthesizing more complex molecules with potential applications in materials science. For instance, it serves as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. [, , ] TTFs are organosulfur compounds known for their electron-donating properties, making them valuable components in conducting and electroactive materials.
Q2: How does this compound react to form these TTF derivatives?
A: this compound undergoes cross-coupling reactions with various 1,3-dithiole-2-thiones in the presence of triethyl phosphite. [, , ] This reaction leads to the formation of asymmetrically substituted tetrathiafulvalene derivatives with cyano groups. These cyano groups can be further modified or utilized for coordination chemistry, opening avenues for diverse molecular architectures.
Q3: Beyond TTF synthesis, are there other applications of this compound?
A: Yes, this compound has been explored for functionalizing carbon materials. [] It reacts with the surface of the carbon, which can then be further modified to introduce thiol groups. This functionalization method allows for tuning the surface properties of carbon materials, making them potentially useful for various applications like catalysis or sensing.
Q4: What are the analytical techniques commonly employed to characterize this compound and its derivatives?
A: Commonly used techniques include nuclear magnetic resonance spectroscopy (NMR), elemental analysis (EA), mass spectrometry (MS), infrared spectroscopy (IR), and cyclic voltammetry. [, , ] NMR helps determine the structure and purity of synthesized compounds. EA provides the elemental composition, while MS offers information about the molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups present in the molecule. Lastly, cyclic voltammetry assesses the electrochemical behavior of the synthesized TTF derivatives.
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